molecular formula C10H6N2O4 B14290579 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione CAS No. 116329-96-5

1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione

Cat. No.: B14290579
CAS No.: 116329-96-5
M. Wt: 218.17 g/mol
InChI Key: ADHHXOCBWLXJEM-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione is an organic compound with a complex structure that includes both hydroxyamino and nitroso functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, while the nitroso group can act as an electrophile in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione is unique due to the presence of both hydroxyamino and nitroso groups on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

116329-96-5

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

1,5-dinitrosonaphthalene-2,6-diol

InChI

InChI=1S/C10H6N2O4/c13-7-3-1-5-6(10(7)12-16)2-4-8(14)9(5)11-15/h1-4,13-14H

InChI Key

ADHHXOCBWLXJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)O)N=O)N=O)O

Origin of Product

United States

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